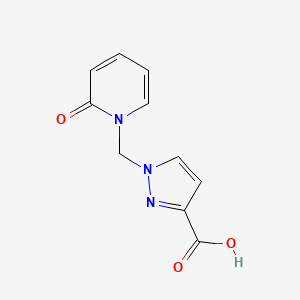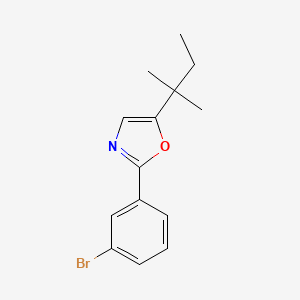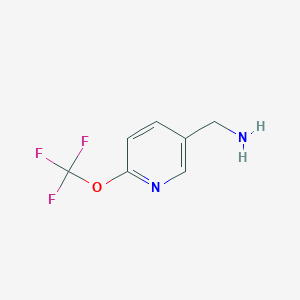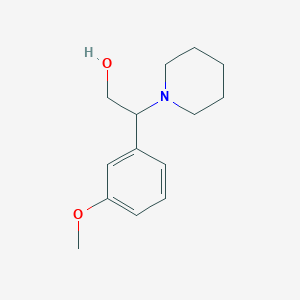
Methyl 4-bromo-2-methoxynicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-2-methoxynicotinate is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of nicotinic acid and features a bromine atom at the 4-position and a methoxy group at the 2-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-methoxynicotinate can be synthesized through several methods. One common approach involves the bromination of methyl 2-methoxynicotinate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions. The product is then purified through crystallization or chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-bromo-2-methoxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while coupling reactions can produce biaryl compounds or other complex structures.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-2-methoxynicotinate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a precursor for drug development, particularly in the synthesis of nicotinic acid derivatives with therapeutic applications.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of methyl 4-bromo-2-methoxynicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards specific targets.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-bromo-2-methoxynicotinate can be compared with other similar compounds, such as:
Methyl 5-bromo-2-methoxynicotinate: This compound has the bromine atom at the 5-position instead of the 4-position, which can lead to different chemical reactivity and biological activity.
Methyl 6-bromo-2-methoxynicotinate: With the bromine at the 6-position, this compound also exhibits distinct properties compared to this compound.
Methyl 2-methoxynicotinate: Lacking the bromine atom, this compound serves as a precursor for various brominated derivatives.
Eigenschaften
Molekularformel |
C8H8BrNO3 |
|---|---|
Molekulargewicht |
246.06 g/mol |
IUPAC-Name |
methyl 4-bromo-2-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-12-7-6(8(11)13-2)5(9)3-4-10-7/h3-4H,1-2H3 |
InChI-Schlüssel |
XXLMUFBQNILYGB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC(=C1C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride](/img/structure/B11812329.png)

![2-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B11812337.png)



